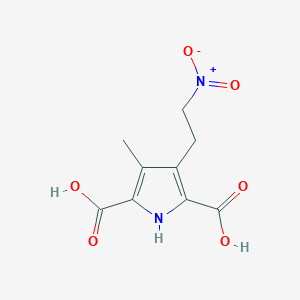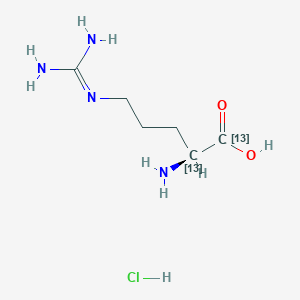
L-Arginine-1,2-13C2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine-1,2-13C2 hydrochloride is a stable isotope-labeled compound of L-Arginine hydrochloride. It is characterized by the presence of two carbon-13 isotopes at the 1 and 2 positions of the arginine molecule. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and pharmacokinetics due to its isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine-1,2-13C2 hydrochloride involves the incorporation of carbon-13 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve high purity levels. The compound is then converted into its hydrochloride salt form for stability and ease of use .
化学反応の分析
Types of Reactions: L-Arginine-1,2-13C2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the guanidine group into urea derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include urea derivatives, amino derivatives, esters, and amides .
科学的研究の応用
L-Arginine-1,2-13C2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of arginine in cellular processes and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of drugs and their interactions with arginine.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
L-Arginine-1,2-13C2 hydrochloride exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function and signaling pathways. The isotopic labeling allows researchers to trace the metabolic fate of arginine and its derivatives in various biological systems .
類似化合物との比較
- L-Arginine-13C6 hydrochloride
- L-Arginine-5-13C,4,4,5,5-d4 hydrochloride
- L-Arginine-α-15N hydrochloride
- L-Arginine-13C6,15N4,2,3,3,4,4,5,5-d7 hydrochloride
Comparison: L-Arginine-1,2-13C2 hydrochloride is unique due to the specific placement of carbon-13 isotopes at the 1 and 2 positions. This specific labeling provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to other isotopically labeled arginine compounds .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
212.65 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1; |
InChIキー |
KWTQSFXGGICVPE-GSAMYSAMSA-N |
異性体SMILES |
C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


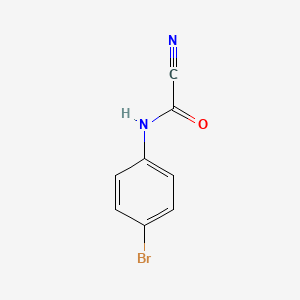
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
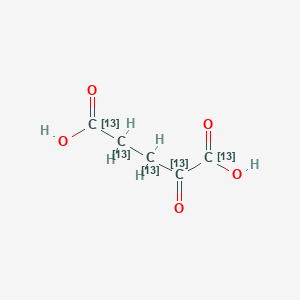
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
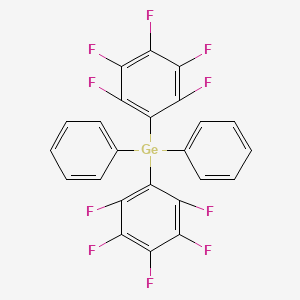

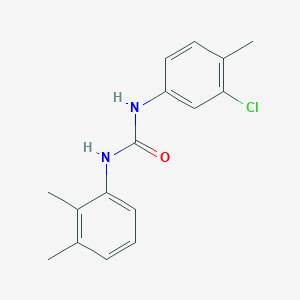
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)

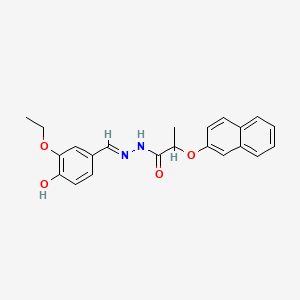
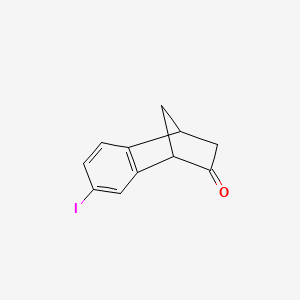
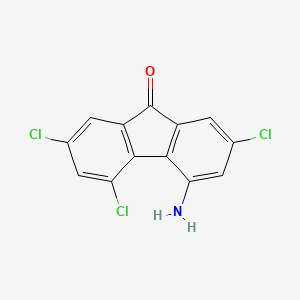
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
